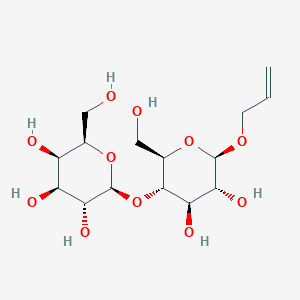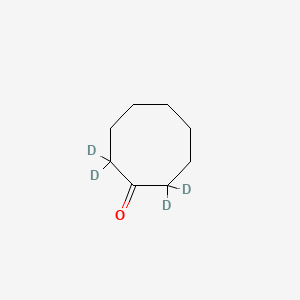
Cyclooctanone-2,2,8,8-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. The process may also include steps for the purification and isolation of the deuterated compound, such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol-2,2,8,8-d4 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctanol-2,2,8,8-d4
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications.
Mécanisme D'action
The mechanism of action of cyclooctanone-2,2,8,8-d4 involves its interaction with various molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
Comparaison Avec Des Composés Similaires
Cyclooctanone-2,2,8,8-d4 can be compared with other deuterated cyclic ketones, such as:
Cyclohexanone-d4: A six-membered ring ketone with deuterium atoms.
Cyclopentanone-d4: A five-membered ring ketone with deuterium atoms.
Cyclododecanone-d4: A twelve-membered ring ketone with deuterium atoms.
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational and steric properties compared to smaller or larger ring ketones. This uniqueness makes it valuable in studies involving medium-sized ring systems and their reactivity.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
130.22 g/mol |
Nom IUPAC |
2,2,8,8-tetradeuteriocyclooctan-1-one |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2/i6D2,7D2 |
Clé InChI |
IIRFCWANHMSDCG-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C1(CCCCCC(C1=O)([2H])[2H])[2H] |
SMILES canonique |
C1CCCC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



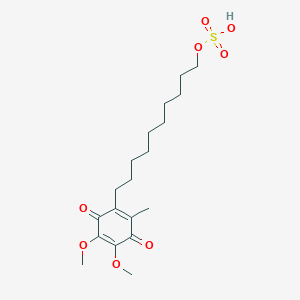
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
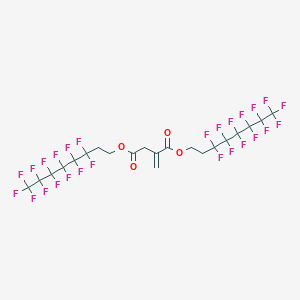

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
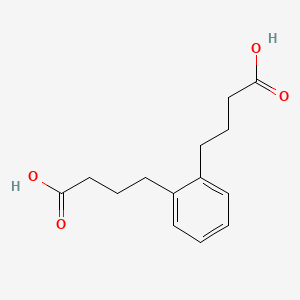
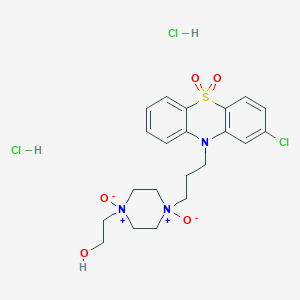
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
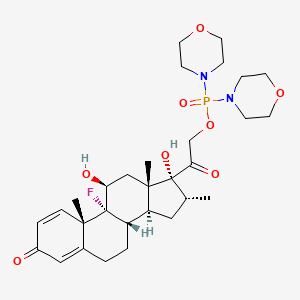
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
